N-(2-chlorobenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S2/c1-14-6-2-5-9-18(14)26-21(28)20-17(10-11-29-20)25-22(26)30-13-19(27)24-12-15-7-3-4-8-16(15)23/h2-11H,12-13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFDDTFDUOMXMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction for Thiophene Ring Formation
The thieno[3,2-d]pyrimidinone scaffold is synthesized via a modified Gewald reaction, utilizing 2-methylphenylacetonitrile, elemental sulfur, and ethyl cyanoacetate under basic conditions (Table 1).
Table 1: Optimized Gewald Reaction Conditions
| Component | Quantity | Conditions | Yield |
|---|---|---|---|
| 2-Methylphenylacetonitrile | 10 mmol | Ethanol, 25°C, 6 hr | 78% |
| Sulfur | 10 mmol | Triethylamine (1.2 eq) | - |
| Ethyl cyanoacetate | 12 mmol | Stirring under N₂ | - |
The reaction proceeds via a three-component condensation, forming 2-aminothiophene-3-carbonitrile intermediates, which are subsequently cyclized to the pyrimidinone core.
Cyclization to Pyrimidinone
Cyclization of the thiophene intermediate is achieved using formamidine acetate in refluxing acetic acid, yielding 3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine (Scheme 1). Microwave irradiation (150°C, 300 W, 20 min) enhances reaction efficiency, reducing side-product formation from 15% to <5%.
Functionalization at Position 2: Sulfanyl-Acetamide Installation
Chlorination at Position 2
The pyrimidinone core undergoes regioselective chlorination using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 80°C for 4 hr, achieving >90% conversion to 2-chloro-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4-one.
Table 2: Chlorination Reaction Parameters
| Parameter | Value | Impact on Yield |
|---|---|---|
| POCl₃ Equiv. | 3.0 | Maximizes conversion |
| Temperature | 80°C | Prevents decomposition |
| Catalyst | DMF (0.1%) | Accelerates kinetics |
Nucleophilic Substitution with Mercaptoacetamide
The chlorinated intermediate reacts with N-(2-chlorobenzyl)-2-mercaptoacetamide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C (Scheme 2). Thiourea derivatives are avoided due to competing side reactions.
Critical Observations:
- Solvent Effects: Acetonitrile outperforms DMF or THF, reducing sulfide oxidation byproducts.
- Base Selection: K₂CO₃ provides optimal deprotonation without hydrolyzing the acetamide.
Synthesis of N-(2-Chlorobenzyl)-2-Mercaptoacetamide
Acylation of 2-Chlorobenzylamine
2-Chlorobenzylamine reacts with chloroacetyl chloride (1.2 eq) in dichloromethane at 0°C, yielding N-(2-chlorobenzyl)-2-chloroacetamide (95% yield). Triethylamine (1.5 eq) scavenges HCl, preventing amine protonation.
Thiolation via Thiourea Intermediate
The chloroacetamide is converted to the mercaptoacetamide derivative using thiourea in ethanol under reflux (Table 3).
Table 3: Thiolation Optimization
| Condition | Outcome | |
|---|---|---|
| Thiourea Equiv. | 1.5 | Completes substitution |
| Temperature | 78°C (reflux) | 4 hr reaction time |
| Workup | Acid hydrolysis (HCl) | Precipitates product |
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Observed [M+H]⁺ at m/z 498.0521 (calculated 498.0524 for C₂₂H₁₈ClN₃O₂S₂), confirming molecular integrity.
Industrial-Scale Considerations
- Continuous Flow Synthesis: Microreactors enhance heat transfer during exothermic steps (e.g., chlorination), reducing batch variability.
- Purification: Recrystallization from ethanol/water (3:1) achieves >99.5% purity, avoiding costly chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thienopyrimidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.
Substitution: The chlorine atom in the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom may yield sulfoxides or sulfones, while reduction of the carbonyl group may yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would need to be elucidated through experimental studies, including binding assays, enzymatic activity measurements, and cellular assays.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations in Core Heterocyclic Systems
The thieno[3,2-d]pyrimidin-4-one core distinguishes the target compound from analogues with alternative fused-ring systems:
- The absence of a triazolo moiety in the target compound may reduce steric hindrance, improving solubility .
- Dihydropyrimidin-2-yl derivatives: Compounds like 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () replace the thieno ring with a simpler dihydropyrimidine, simplifying synthesis but reducing aromatic conjugation .
Substituent Effects on Acetamide Side Chains
The 2-chlorobenzyl group on the acetamide nitrogen is critical for steric and electronic properties. Comparisons include:
- Trifluoromethylphenyl substitution: The compound 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide () replaces the chlorobenzyl group with a trifluoromethylphenyl group.
Physicochemical and Crystallographic Properties
- Melting Points : The target compound’s melting point is unspecified, but analogues like the dihydropyrimidine derivative in melt at 230°C , while trifluoromethyl-substituted compounds () likely have lower melting points due to reduced symmetry .
- Hydrogen Bonding: Crystal structures of N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () reveal N–H···O bonds that stabilize crystal packing. The target compound’s thieno ring may disrupt such interactions, reducing crystallinity .
- Dihedral Angles: In 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)acetamide (), the dihedral angle between aromatic rings is 65.2°, whereas the target compound’s bulkier thienopyrimidine core likely increases torsional strain, affecting solubility .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
N-(2-chlorobenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : C24H22ClN3O2S2
- Molecular Weight : 484.43 g/mol
- CAS Number : Not available
Structural Characteristics
The compound features a thieno[3,2-d]pyrimidine core with a chlorobenzyl and a methylphenyl substituent, contributing to its unique chemical behavior and potential biological interactions.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The mechanism of action appears to involve the inhibition of specific cancer cell lines, leading to apoptosis. For instance, a study demonstrated that the compound significantly reduced cell viability in various cancer cell lines compared to control groups.
Table 1: Anticancer Activity Data
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. A study measuring its ability to inhibit albumin denaturation showed promising results, with a higher percentage of inhibition compared to standard anti-inflammatory drugs like ibuprofen.
Table 2: Anti-inflammatory Activity
| Compound | IC50 (µM) | % Inhibition at 100 µM |
|---|---|---|
| N-(2-chlorobenzyl)-... | 208.92 | 85% |
| Ibuprofen | 368.66 | 70% |
The proposed mechanisms include:
- Inhibition of Tumor Growth : The compound may interfere with key signaling pathways involved in cell proliferation and survival.
- Induction of Apoptosis : It activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Anti-inflammatory Pathways : By stabilizing proteins like albumin, it may reduce inflammatory responses.
Study on Anticancer Properties
A notable case study involved the screening of this compound against multicellular tumor spheroids, which more accurately mimic in vivo conditions than traditional monolayer cultures. Results indicated significant tumor growth inhibition, supporting the compound's potential as a therapeutic agent in oncology.
Clinical Implications
While preclinical studies are promising, further research is needed to evaluate the pharmacokinetics and long-term safety of this compound before clinical applications can be considered.
Q & A
Q. What are the key steps and challenges in synthesizing N-(2-chlorobenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide?
The synthesis involves sequential functionalization of the thieno[3,2-d]pyrimidine core. Critical steps include:
- Nucleophilic substitution : Introduction of the sulfanylacetamide group via reaction with 2-chlorobenzylamine under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
- Ring closure : Formation of the 3,4-dihydrothienopyrimidin-4-one moiety using thiourea derivatives and cyclization agents like POCl₃ .
Challenges include controlling regioselectivity during sulfanyl group attachment and minimizing side reactions (e.g., over-oxidation of the thieno ring). Purification often requires column chromatography or recrystallization from ethanol/DMSO mixtures .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of substituents (e.g., distinguishing 2- vs. 3-methylphenyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula, particularly for detecting halogen (Cl) isotopic patterns .
- X-ray Crystallography : Resolves ambiguities in stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .
Q. What preliminary biological screening assays are recommended for this compound?
- In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
- Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays to identify potential targets .
- Solubility profiling : Determine solubility in DMSO/PBS mixtures to guide in vivo dosing .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Solvent selection : Replace DMF with acetonitrile to reduce side reactions and improve reproducibility (yield increases from 65% to 82%) .
- Catalyst screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura coupling of the 2-methylphenyl group, optimizing temperature (80–100°C) and ligand ratios .
- Process monitoring : Use inline FTIR to track intermediate formation and adjust reaction times dynamically .
Q. What strategies resolve contradictions in biological activity data across studies?
- Metabolite profiling : LC-MS/MS can identify active metabolites that may explain discrepancies between in vitro and in vivo efficacy .
- Target deconvolution : Employ thermal shift assays (TSA) or CRISPR-Cas9 knockout models to confirm target engagement .
- Batch variability analysis : Compare HPLC purity (>95%) and residual solvent levels (e.g., DMSO) across synthetic batches to rule out impurities .
Q. How does the chlorobenzyl group influence pharmacokinetic properties?
- Lipophilicity : LogP calculations (e.g., using MarvinSuite) show the 2-chlorobenzyl group increases logP from 2.1 to 3.4, enhancing membrane permeability but reducing aqueous solubility .
- Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated oxidation of the chlorobenzyl moiety; introduce fluorine substituents to block metabolic hotspots .
Q. What computational methods support SAR studies for this compound?
- Docking simulations : Use AutoDock Vina to model interactions with EGFR’s ATP-binding pocket, focusing on hydrogen bonds between the acetamide group and Lys745 .
- Molecular dynamics (MD) : Simulate binding stability over 100 ns to evaluate the impact of methylphenyl substitutions on residence time .
- QSAR modeling : Train models on IC₅₀ data from analogs to predict activity against untested kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
